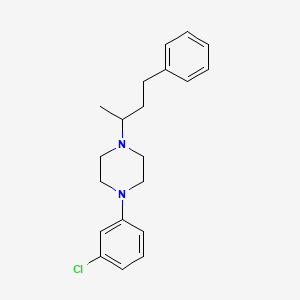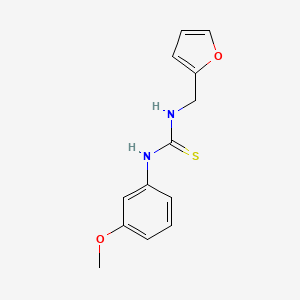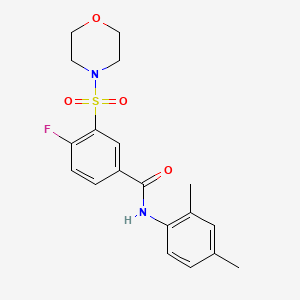![molecular formula C18H23NO2 B4973384 1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4973384.png)
1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine, commonly known as NAX-5055, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. It belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of NAX-5055 is not fully understood. However, it has been suggested that it may act by modulating the activity of certain ion channels and receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. NAX-5055 may also reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
NAX-5055 has been shown to have various biochemical and physiological effects. It has been found to reduce brain edema and improve neurological function in animal models of traumatic brain injury and stroke. It has also been shown to reduce inflammation and oxidative stress in animal models of multiple sclerosis. Additionally, NAX-5055 has been found to reduce neuropathic pain in animal models.
実験室実験の利点と制限
One of the advantages of using NAX-5055 in lab experiments is its potential therapeutic applications. It has shown promising results in animal models of various neurological disorders, which could lead to the development of new treatments for these conditions. However, one of the limitations of using NAX-5055 in lab experiments is its limited availability. It is not widely available and can be expensive to synthesize.
将来の方向性
There are several future directions for the study of NAX-5055. One direction is to further investigate its mechanism of action. Understanding how NAX-5055 works could lead to the development of more targeted therapies for neurological disorders. Another direction is to study its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on improving the synthesis method of NAX-5055 to make it more widely available for research purposes.
合成法
NAX-5055 has been synthesized using different methods, including the reaction of 2-(2-naphthyloxy)ethanol with 1-(2-chloroethyl)pyrrolidine, followed by hydrogenation. Another method involves the reaction of 2-(2-naphthyloxy)ethanol with 1-(2-bromoethyl)pyrrolidine, followed by palladium-catalyzed cross-coupling with 2-bromoethylpyridine.
科学的研究の応用
NAX-5055 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. It has also been found to reduce inflammation and oxidative stress in animal models of multiple sclerosis. Additionally, NAX-5055 has been studied for its potential use in treating neuropathic pain.
特性
IUPAC Name |
1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-6-17-15-18(8-7-16(17)5-1)21-14-13-20-12-11-19-9-3-4-10-19/h1-2,5-8,15H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWAPCXZCMFYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dibutylacetamide](/img/structure/B4973309.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B4973312.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)

![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4973349.png)
![5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973354.png)
![2,4-dichloro-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4973357.png)
![3-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4973364.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4973387.png)
![3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B4973399.png)
